Vineomycin A1

描述

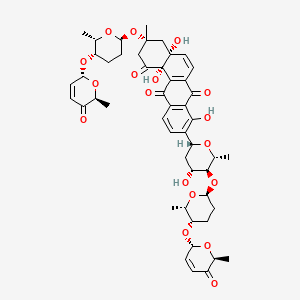

Vineomycin A1 is a bioactive compound produced by certain Streptomyces species . It belongs to the aquayamycin group, class of angucycline, and family of anthracycline . It is known for its antimicrobial activity, particularly against Gram-positive bacteria, and its anti-tumor activity .

Synthesis Analysis

This compound is extracted from the cell-free supernatant broth of Streptomyces sp. PAL114 using dichloromethane and is purified by HPLC . The total synthesis of vineomycin B2, a related compound, has been reported by several groups .Molecular Structure Analysis

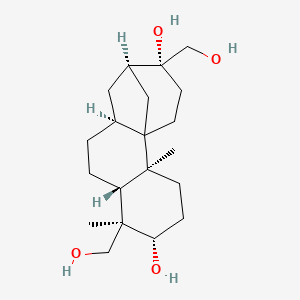

The structure of this compound was determined using spectroscopic and spectrometric analyses, including UV-visible, mass, 1H, and 13C NMR spectra . It is an antibiotic with the molecular formula C49H58O18 .Physical And Chemical Properties Analysis

This compound is a yellow powder with a molecular weight of 934.36. It is soluble in methanol .科学研究应用

抗菌活性

Vineomycin A1 是一种有效的抗菌剂。 它对多种病原微生物具有很强的抑制作用,包括白色念珠菌、枯草芽孢杆菌和金黄色葡萄球菌 {svg_1}。这些特性使其成为开发新型抗生素的宝贵化合物,特别是在抗生素耐药性不断上升的背景下。

抗肿瘤特性

研究表明,this compound 具有显著的抗肿瘤活性。 它对小鼠肉瘤 180 实体瘤具有活性,并且在给药后发现能有效地减小肿瘤大小 {svg_2}。这表明它在癌症治疗中具有潜在的应用,特别是针对实体瘤。

抑制胶原脯氨酰羟化酶

This compound 还具有抑制胶原脯氨酰羟化酶的活性 {svg_3}。这种酶在胶原蛋白合成中起着至关重要的作用,其抑制可能对治疗与过量胶原蛋白生成相关的疾病,如纤维化,具有意义。

由链霉菌属物种产生

已知该化合物是由链霉菌属的某些物种产生的 {svg_4}。这一发现对于生物技术应用具有重要意义,因为它为通过微生物发酵过程可持续生产 this compound 开辟了可能性。

生物活性化合物合成

This compound 是由放线菌产生的具有多种化学结构的次级代谢产物组的一部分。 这些化合物包括抗病毒剂、抗寄生虫剂、免疫刺激剂和免疫抑制剂,突出了 this compound 在药物合成和设计中的多功能性 {svg_5}.

首次在原核生物中报道

有趣的是,this compound 与毛霉素 A 一同首次在原核生物中被报道 {svg_6}。这一发现扩展了已知由原核生物产生的生物活性化合物的范围,并可能为微生物代谢产物生产研究开辟新的途径。

安全和危害

作用机制

Target of Action

Vineomycin A1 is a bioactive compound known for its potent inhibitory activity against collagen prolyl hydroxylase . This enzyme plays a crucial role in the formation of stable collagen triple helices, which are essential for the structural integrity of various tissues in the body.

Mode of Action

It is known to inhibit the activity of collagen prolyl hydroxylase . By inhibiting this enzyme, this compound may interfere with the formation of collagen triple helices, potentially affecting the structural integrity of tissues.

Result of Action

The primary result of this compound’s action is the inhibition of collagen prolyl hydroxylase, which can lead to alterations in the structure and function of collagen-containing tissues . .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the production of this compound has been observed in Streptomyces species isolated from Saharan soil , suggesting that certain environmental conditions may favor its biosynthesis.

生化分析

Biochemical Properties

Vineomycin A1 plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. One of the key interactions is with collagen prolyl hydroxylase, an enzyme involved in the synthesis of collagen. This compound inhibits this enzyme, which can lead to a reduction in collagen synthesis . Additionally, this compound has been shown to interact with other biomolecules, including DNA and RNA, where it can intercalate between base pairs, disrupting the normal function of these nucleic acids .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways . This compound also affects gene expression by binding to DNA and interfering with transcription processes. In bacterial cells, this compound disrupts cellular metabolism and inhibits cell division, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves several key actions at the molecular level. It binds to DNA, causing structural changes that inhibit the replication and transcription processes . This binding can also lead to the formation of DNA adducts, which further disrupts cellular functions. Additionally, this compound inhibits the activity of certain enzymes, such as collagen prolyl hydroxylase, by binding to their active sites and preventing substrate interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and oxygen . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell growth and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . This metabolism can lead to the formation of active metabolites that contribute to the compound’s therapeutic effects. This compound also affects metabolic flux by inhibiting key enzymes involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins in the bloodstream, facilitating its delivery to target tissues . Once inside cells, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and RNA . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the nucleus, where it binds to DNA and interferes with transcription and replication processes . This compound may also be found in other organelles, such as the mitochondria, where it can disrupt cellular respiration and energy production . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments .

属性

IUPAC Name |

(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H58O18/c1-22-30(50)9-13-37(60-22)64-33-11-15-39(62-24(33)3)66-46-26(5)59-35(19-32(46)52)27-7-8-28-41(43(27)54)44(55)29-17-18-48(57)21-47(6,20-36(53)49(48,58)42(29)45(28)56)67-40-16-12-34(25(4)63-40)65-38-14-10-31(51)23(2)61-38/h7-10,13-14,17-18,22-26,32-35,37-40,46,52,54,57-58H,11-12,15-16,19-21H2,1-6H3/t22-,23-,24-,25-,26+,32+,33-,34-,35+,37-,38-,39-,40-,46+,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSTYYHRDFATAQ-XURVNGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)OC2C(OC(CC2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)OC7CCC(C(O7)C)OC8C=CC(=O)C(O8)C)O)O)O)C)OC9C=CC(=O)C(O9)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C=CC(=O)[C@@H](O8)C)O)O)O)C)O[C@H]9C=CC(=O)[C@@H](O9)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H58O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78164-00-8 | |

| Record name | Vineomycin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078164008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vineomycin A1 from Streptomyces albogriseolus subsp. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-4a,5,6,7,8,9-hexahydro-4H-benzo[7]annulene-1,2-diol](/img/structure/B1202869.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B1202877.png)